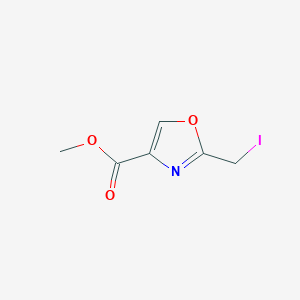
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO3. It is an ester derivative of oxazole, characterized by the presence of an iodomethyl group at the 2-position and a carboxylate group at the 4-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate typically involves the iodination of a precursor oxazole compound. One common method includes the reaction of 2-methyl-4-oxazolecarboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl-substituted oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity. The oxazole ring structure allows for π-π interactions with aromatic residues, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl2-bromomethyl-4-oxazolecarboxylate
- Methyl2-chloromethyl-4-oxazolecarboxylate
- Methyl2-fluoromethyl-4-oxazolecarboxylate
Uniqueness
Methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability enhance the compound’s ability to participate in substitution and oxidative addition reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
208465-67-2 |
|---|---|
Molecular Formula |
C6H6INO3 |
Molecular Weight |
267.02 g/mol |
IUPAC Name |
methyl 2-(iodomethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H6INO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 |
InChI Key |
HERNZIHLCAVCNO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=COC(=N1)CI |
Canonical SMILES |
COC(=O)C1=COC(=N1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


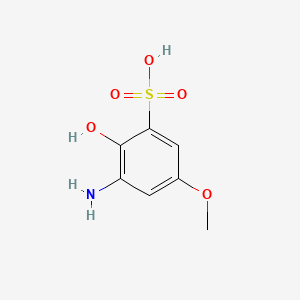
![trans-1'-(Methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B1627374.png)
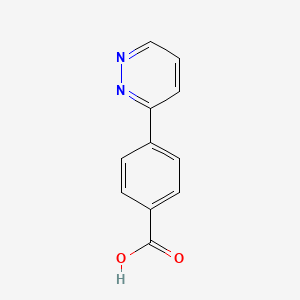
![Benzo[b]furan-3-ylacetaldehyde](/img/structure/B1627377.png)
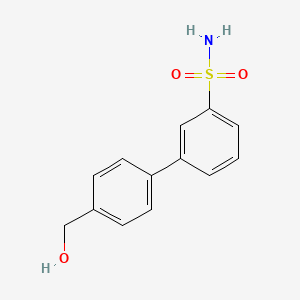
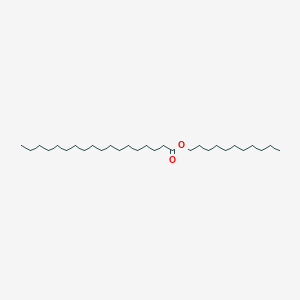
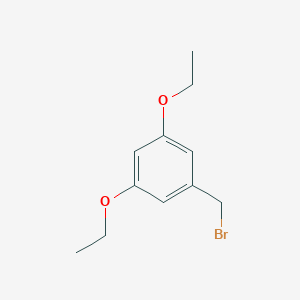
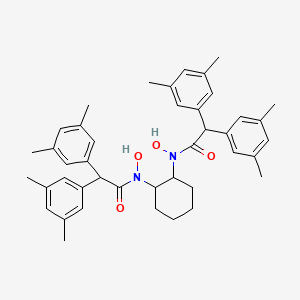
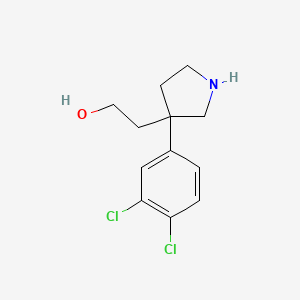
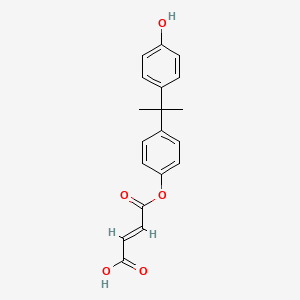
![Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate](/img/structure/B1627386.png)
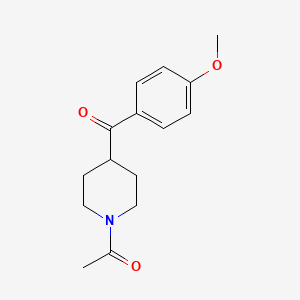
![2-[(4-Phenoxyphenyl)amino]4H-1-benzoxazin-4-one](/img/structure/B1627389.png)

